
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the use of Dess-Martin periodane in dichloromethane . A solution of (6-methoxypyridin-3-yl)methanol and triethylamine in dichloromethane was treated with methanesulfonyl chloride .Molecular Structure Analysis
The molecular formula of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is C9H8ClN3O2. The molecular weight is 225.63 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds include the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, (5-chloro-6-methoxypyridin-3-yl)methanol has a melting point of 36 - 38 °C . Its molecular weight is 173.6 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Rai et al. (2010) involved the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, which were characterized and evaluated for antibacterial activity. The compounds exhibited significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, demonstrating their potential as antibacterial agents (Rai et al., 2010).
Herbicidal Activity
Tajik and Dadras (2011) synthesized a series of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against graminaceous plants. These compounds showed moderate to high activity, indicating their utility in agricultural applications (Tajik & Dadras, 2011).
Synthesis of Heterocycles for Potential Applications
Rufenacht (1972) explored the preparation of various chloromethyl heterocycles, including 1,3,4-oxadiazoles, for further reactions with thio- and dithiophosphoric acids, suggesting applications in chemical synthesis and potentially as insecticides or fungicides (Rufenacht, 1972).
Insecticidal Activity
Another study conducted by Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, indicating their application in developing insecticidal agents (Holla et al., 2004).
Antimicrobial and Antifungal Agents
Mahesh et al. (2022) reported the synthesis of oxadiazole derivatives containing 2H-chromen-2-one moiety and evaluated their antimicrobial and antifungal activities. The study highlighted the potential of these compounds as antimicrobial and antifungal agents, showing the versatility of the oxadiazole scaffold in medicinal chemistry (Mahesh et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-14-7-3-2-6(5-11-7)9-12-8(4-10)15-13-9/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFOMNPJIMBTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)
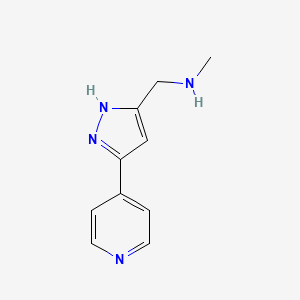
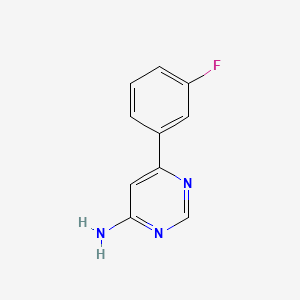
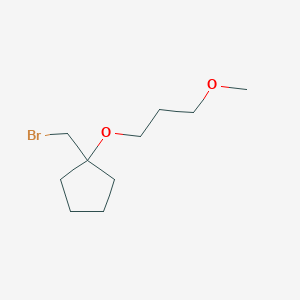


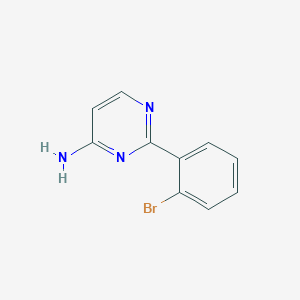
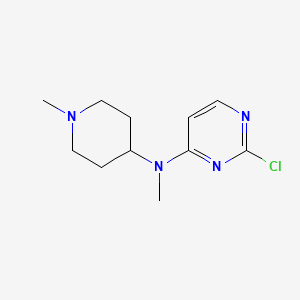
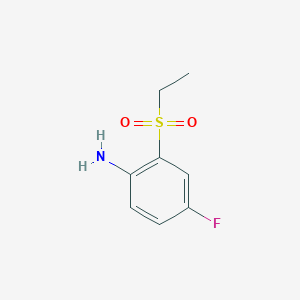
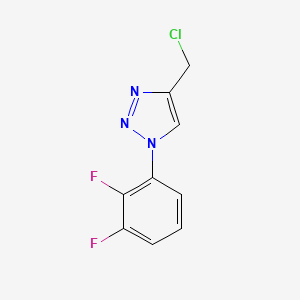
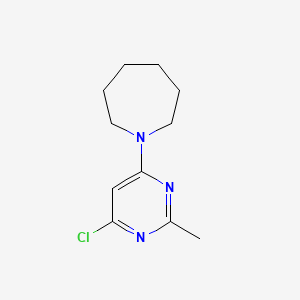
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)